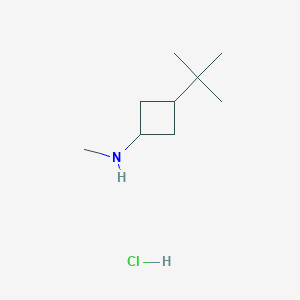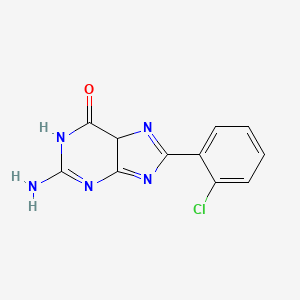
5-Amino-2-(difluoromethoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-(difluoromethoxy)benzoic acid: is an organic compound with the molecular formula C8H7F2NO3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with an amino group and a difluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(difluoromethoxy)benzoic acid typically involves the introduction of the difluoromethoxy group and the amino group onto the benzoic acid core. One common method involves the nucleophilic substitution reaction where a suitable precursor, such as 2,5-difluorobenzoic acid, is reacted with ammonia or an amine source under controlled conditions to introduce the amino group. The difluoromethoxy group can be introduced using difluoromethyl ethers in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation, amination, and etherification reactions. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2-(difluoromethoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitrobenzoic acids, while reduction can produce aminobenzoic acids.
Scientific Research Applications
Chemistry: In chemistry, 5-Amino-2-(difluoromethoxy)benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of difluoromethoxy and amino groups on biological systems. It may serve as a model compound for understanding the interactions of similar molecules with biological targets.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structural features may be exploited to design drugs with specific biological activities, such as anti-inflammatory or antimicrobial properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Amino-2-(difluoromethoxy)benzoic acid involves its interaction with molecular targets in biological systems. The amino group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The difluoromethoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Amino-5-(trifluoromethoxy)benzoic acid: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
2-Amino-5-methylbenzoic acid: Contains a methyl group instead of a difluoromethoxy group.
2-Amino-5-chlorobenzoic acid: Contains a chlorine atom instead of a difluoromethoxy group.
Uniqueness: 5-Amino-2-(difluoromethoxy)benzoic acid is unique due to the presence of both an amino group and a difluoromethoxy group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H7F2NO3 |
|---|---|
Molecular Weight |
203.14 g/mol |
IUPAC Name |
5-amino-2-(difluoromethoxy)benzoic acid |
InChI |
InChI=1S/C8H7F2NO3/c9-8(10)14-6-2-1-4(11)3-5(6)7(12)13/h1-3,8H,11H2,(H,12,13) |
InChI Key |
JPBZGWQIUHEIPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)O)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


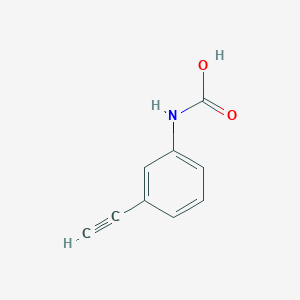


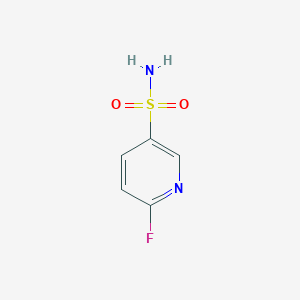
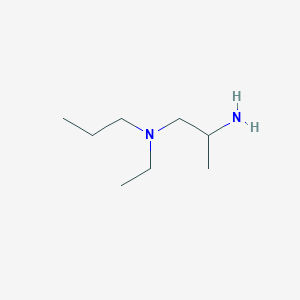
![Methyl 4-[3-(2,4-dihydroxyphenyl)pyrazolidin-4-yl]oxybenzoate](/img/structure/B12313627.png)
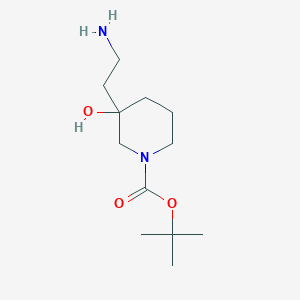
![3-Amino-2-[(4-methylphenyl)methyl]propan-1-ol](/img/structure/B12313636.png)
amine](/img/structure/B12313645.png)
![Methyl 2-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate](/img/structure/B12313664.png)
![2-Phenyl-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B12313672.png)
